1-Methylpyrrolidine-3-carbothioamide
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Overview
Description
1-Methylpyrrolidine-3-carbothioamide is an organic compound with the molecular formula C6H12N2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrolidine with thiocarbonyldiimidazole under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolidine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the thiocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted carbothioamides.
Scientific Research Applications
1-Methylpyrrolidine-3-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-methylpyrrolidine-3-carbothioamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacks the thiocarbonyl group.
1-Methylpyrrolidine: Similar structure but without the carbothioamide group.
Thiocarbamides: Compounds containing the thiocarbonyl group but with different substituents
Uniqueness: 1-Methylpyrrolidine-3-carbothioamide is unique due to the presence of both the pyrrolidine ring and the thiocarbonyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H12N2S |
---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1-methylpyrrolidine-3-carbothioamide |
InChI |
InChI=1S/C6H12N2S/c1-8-3-2-5(4-8)6(7)9/h5H,2-4H2,1H3,(H2,7,9) |
InChI Key |
GMCPWOVWCPYFFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)C(=S)N |
Origin of Product |
United States |
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